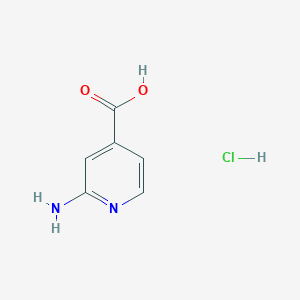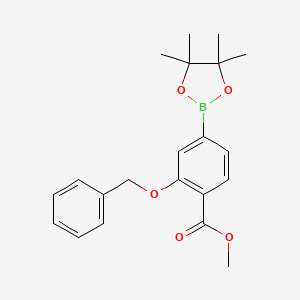
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is used in the synthesis of various compounds. For example, Kozhushkov et al. (2010) described the preparation of 1-ethynylcyclopropylamine as a hydrochloride from cyclopropylacetylene, which was then used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acid (S. Kozhushkov et al., 2010). Additionally, Wagner et al. (1984) synthesized 7-azadispiro[5.1.5.2]pentadecane hydrochloride, a compound related to this compound (E. R. Wagner & D. Matthews, 1984).
Chemical Transformations
The compound has been used as a starting material for various chemical transformations. For instance, Yildirim (2020) synthesized novel heterocyclic compounds containing 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring starting from related iminoester hydrochlorides (N. Yildirim, 2020). Loeppky and Elomari (2000) studied N-cyclopropyl-N-alkylanilines, closely related to this compound, for their reaction with nitrous acid, highlighting the compound's utility in studying chemical reactions (R. Loeppky & S. Elomari, 2000).
Antioxidative and Antimicrobial Activities
Research has also been conducted on the antioxidative and antimicrobial properties of compounds derived from this compound. For instance, Yildirim's (2020) study found that imine and amine derivatives of cyclopropyl compounds showed better antioxidant and antimicrobial activities than their phthalonitrile counterparts (N. Yildirim, 2020).
Bioconjugation Studies
In bioconjugation research, Nakajima and Ikada (1995) used a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, to study the mechanism of amide formation between carboxylic acid and amine in aqueous media (N. Nakajima & Y. Ikada, 1995).
Propriétés
IUPAC Name |
N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZFWVYEPKVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
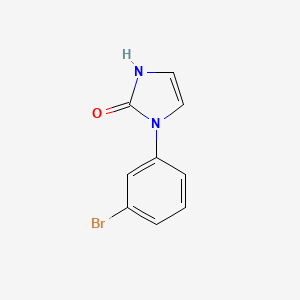
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
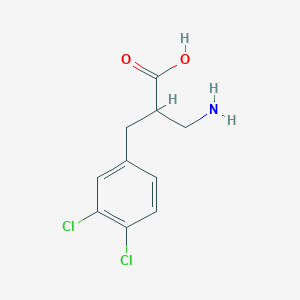
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)
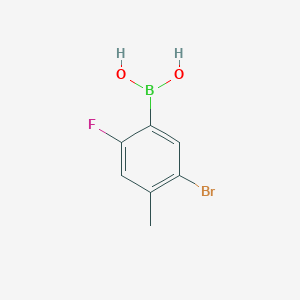
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

